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molecular formula C12H8Br2 B048405 4,4'-Dibromobiphenyl CAS No. 92-86-4

4,4'-Dibromobiphenyl

Cat. No. B048405
M. Wt: 312 g/mol
InChI Key: HQJQYILBCQPYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233922B2

Procedure details

The reaction was conducted for 15 minutes in the same experimental procedures as in Example 16 except for using 4,4′-dibromobiphenyl (9.8 g, 31.6 mol, 1.0 equivalent) as an aryl halide. To the reaction mixture was added an aqueous solution of ammonium chloride, and the mixture was poured into chloroform (500 mL). The aqueous layer was separated off, and the organic layer was passed through a silica gel pad and concentrated to remove the excess chloroform under reduced pressure. To the thus-obtained suspension was added methanol (150 mL), and the crystal was collected from the suspension by suction filtration, washed with methanol and dried under reduced pressure to afford 14.9 g of CBP as a pale yellow powder.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[Cl-].[NH4+:16]>C(Cl)(Cl)Cl>[CH:3]1[C:4]2[N:16]([C:11]3[CH:12]=[CH:13][C:8]([C:5]4[CH:6]=[CH:7][C:2]([N:16]5[C:13]6[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=6[C:5]6[C:4]5=[CH:3][CH:2]=[CH:7][CH:6]=6)=[CH:3][CH:4]=4)=[CH:9][CH:10]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Step Two
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the excess chloroform under reduced pressure
ADDITION
Type
ADDITION
Details
To the thus-obtained suspension was added methanol (150 mL)
FILTRATION
Type
FILTRATION
Details
the crystal was collected from the suspension by suction filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 14.9 g of CBP as a pale yellow powder

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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